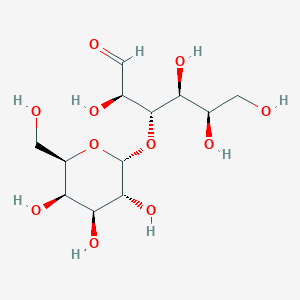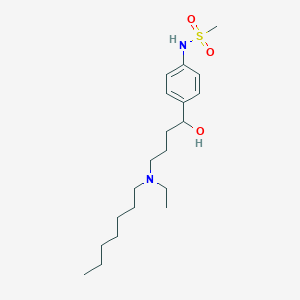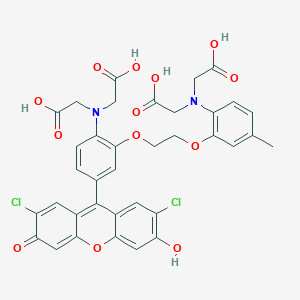
Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) is a synthetic compound that has been widely used in scientific research. It is a nitrogen-containing heterocyclic compound that is structurally similar to the amino acid cysteine. Cyanamide has been extensively studied due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of cyanamide is not fully understood, but it is believed to act as a prodrug that is metabolized in vivo to form hydrogen cyanamide. Hydrogen cyanamide has been shown to have antiproliferative and apoptotic effects on cancer cells, and it has also been studied for its potential use in the treatment of sleep disorders.
Effets Biochimiques Et Physiologiques
Cyanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of aldehyde dehydrogenase, an enzyme involved in the metabolism of alcohol, leading to an accumulation of acetaldehyde. Cyanamide has also been shown to have antiproliferative and apoptotic effects on cancer cells, and it has been studied for its potential use in the treatment of sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Cyanamide has several advantages for use in lab experiments, including its ease of synthesis and its potential applications in various fields. However, it also has several limitations, including its toxicity and potential for side effects. Careful handling and proper safety precautions should be taken when working with cyanamide.
Orientations Futures
There are several future directions for research on cyanamide. One area of interest is its potential use in the treatment of sleep disorders, as hydrogen cyanamide has been shown to have sleep-promoting effects. Another area of interest is its potential use as a herbicide or insecticide in agriculture, as it has been shown to have herbicidal and insecticidal properties. Additionally, further research is needed to fully understand the mechanism of action of cyanamide and its potential applications in various fields.
Conclusion:
In conclusion, cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) is a nitrogen-containing heterocyclic compound that has been extensively studied for its unique chemical properties and potential applications in various fields. It can be synthesized through several methods, and has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for the synthesis of other nitrogen-containing compounds. Cyanamide has also been studied for its potential applications in agriculture and in the treatment of sleep disorders. Further research is needed to fully understand the mechanism of action of cyanamide and its potential applications in various fields.
Méthodes De Synthèse
Cyanamide can be synthesized through several methods, including the reaction of calcium cyanamide with ammonium chloride or ammonium sulfate, and the reaction of urea with calcium oxide. The most commonly used method for cyanamide synthesis is the reaction of calcium cyanamide with ammonium chloride. This method involves the reaction of calcium cyanamide with hydrochloric acid to form calcium chloride and cyanamide.
Applications De Recherche Scientifique
Cyanamide has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for the synthesis of other nitrogen-containing compounds. Cyanamide has also been studied for its potential applications in agriculture, as it has been shown to have herbicidal and insecticidal properties.
Propriétés
Numéro CAS |
119283-94-2 |
|---|---|
Nom du produit |
Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) |
Formule moléculaire |
C9H7N3OS |
Poids moléculaire |
205.24 g/mol |
Nom IUPAC |
(6-methoxy-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C9H7N3OS/c1-13-6-2-3-7-8(4-6)14-9(12-7)11-5-10/h2-4H,1H3,(H,11,12) |
Clé InChI |
CSCOQOBBBBUHNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC#N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(S2)NC#N |
Synonymes |
Cyanamide, (6-methoxy-2-benzothiazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




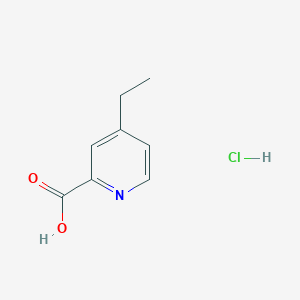
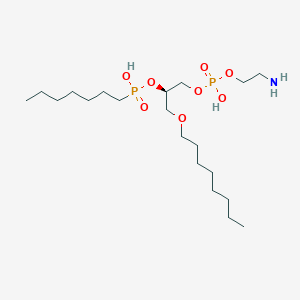


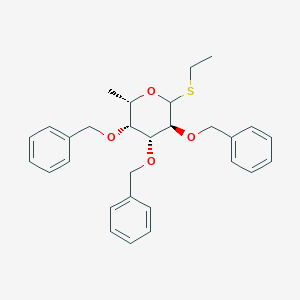
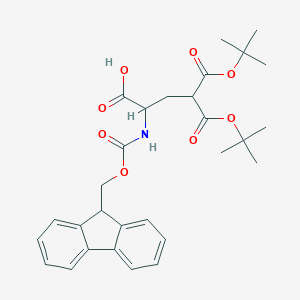
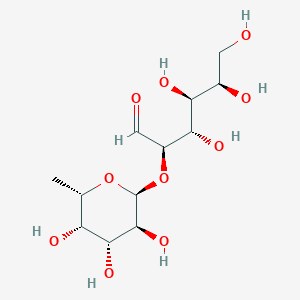

![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)
